BIT-13C6 is an isotopically labeled version of Benzoisothiazol-3-one. This means it contains six carbon-13 atoms () instead of the usual carbon-12 found in nature. Carbon-13 is a stable isotope, meaning it doesn't decay radioactively. This property makes BIT-13C6 ideal for applications like Nuclear Magnetic Resonance (NMR) spectroscopy.
Benzoisothiazol-3-one-13C6 is a stable isotopologue of benzoisothiazol-3-one, featuring a benzene ring fused with a five-membered isothiazole ring. This compound contains a carbon isotope, specifically carbon-13, which makes it useful in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and tracing studies. The molecular formula of benzoisothiazol-3-one-13C6 is C7H4N2OS, with a molecular weight of approximately 168.18 g/mol. Its structure can be represented as follows:
textO || S---C | | C---C / \ C N | | C-------C
The mechanism of action of BIT as an antimicrobial agent is not fully understood. However, it is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death []. BIT-13C6 wouldn't have a different mechanism of action but serves as a tool to study the compound's movement and interaction within the target organism.
Benzoisothiazol-3-one and its derivatives have demonstrated notable biological activities. They are primarily recognized for their roles as biocides and preservatives in various formulations. The compound exhibits antifungal and antibacterial properties, making it effective in preventing microbial growth in industrial and cosmetic products. Additionally, some studies suggest potential anti-inflammatory and analgesic effects, although more research is needed to fully understand these activities.
The synthesis of benzoisothiazol-3-one-13C6 typically involves the following methods:
For example, one method outlines the cyclization of methyl 2-sulfenamoylbenzoate under basic conditions to yield the desired compound with high yields .
Benzoisothiazol-3-one-13C6 has several applications across different fields:
Studies on the interactions of benzoisothiazol-3-one derivatives have shown that they can interact with various biological macromolecules, including proteins and nucleic acids. These interactions can lead to alterations in enzyme activity or DNA binding, which may contribute to their biological effects. For instance, research indicates that some derivatives can inhibit platelet aggregation, suggesting potential cardiovascular applications .
Several compounds share structural similarities with benzoisothiazol-3-one-13C6. These include:
Benzoisothiazol-3-one-13C6 stands out due to its isotopic labeling with carbon-13, which enhances its utility in analytical chemistry compared to other similar compounds that do not possess this feature. Its specific structural characteristics also contribute to its unique biological activities and applications in various fields.
Benzoisothiazol-3-one-13C6 represents a carbon-13 isotopically labeled derivative of the parent compound 1,2-benzisothiazol-3(2H)-one [1]. The molecular formula of this isotopically enriched compound is C7H5NOS, with six carbon atoms specifically replaced by carbon-13 isotopes [2]. The compound maintains a molecular weight of 157.14 g/mol, slightly increased from the unlabeled parent compound due to the incorporation of the heavier carbon-13 isotopes [7].
The structural foundation consists of a bicyclic heterocyclic system where a benzene ring is fused to an isothiazole ring [3]. The isotopic labeling pattern encompasses all six carbon atoms within the aromatic benzene ring portion of the molecule, as indicated by the designation "ring-13C6" [7]. The chemical structure preserves the characteristic carbonyl group at position 3 of the isothiazole ring, maintaining the fundamental reactivity and chemical identity of the parent compound [1].
| Property | Value |
|---|---|
| Molecular Formula | C7H5NOS (with 6 13C atoms) |
| Molecular Weight | 157.14 g/mol |
| Chemical Abstracts Service Number | 1329616-16-1 |
| International Union of Pure and Applied Chemistry Name | 1,2-benzothiazol-3-one (13C6-ring labeled) |
| Simplified Molecular Input Line Entry System | [13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)C(=O)NS2 |
The heterocyclic framework of benzoisothiazol-3-one-13C6 belongs to the benzothiazole family, characterized by the fusion of a benzene ring to a thiazole moiety [8]. This bicyclic system exhibits complete planarity, which facilitates π-electron delocalization across the entire aromatic system [11]. The thiazole component contains a five-membered ring incorporating one sulfur atom, one nitrogen atom, and three carbon atoms in specific positional arrangements [14].
The benzene ring fusion occurs at the 4,5-positions of the thiazole ring, creating a rigid aromatic system [11]. The sulfur atom occupies position 1 of the numbering system, while the nitrogen atom resides at position 2 [14]. This particular arrangement contributes to the electron-withdrawing character of the thiazole ring, influencing the overall electronic properties of the molecule [14].
The carbonyl functionality at position 3 introduces additional electronic effects through resonance interactions with the aromatic system [3]. The nitrogen-sulfur bond within the thiazole ring exhibits partial double-bond character due to electron delocalization, contributing to the stability and unique chemical behavior of this heterocyclic framework [12].
The carbon-13 isotopic enrichment in benzoisothiazol-3-one-13C6 demonstrates exceptional purity, with analytical data indicating 98.3% isotopic purity based on mass spectrometric analysis [7]. The isotopic distribution pattern reveals the following normalized intensities: 13C0 = 0.10%, 13C1 = 0.17%, 13C2 = 0.29%, 13C3 = 0.22%, 13C4 = 0.20%, 13C5 = 6.46%, and 13C6 = 92.55% [7].
This isotopic labeling pattern specifically targets the benzene ring carbons, leaving the carbonyl carbon and the thiazole ring carbons in their natural isotopic state [1]. The carbon-13 enrichment provides distinct analytical advantages for nuclear magnetic resonance spectroscopy applications, enabling precise tracking and identification in complex biological or chemical systems [15] [16].
The isotopic purity exceeds 95% as determined by high-performance liquid chromatography analysis, meeting stringent requirements for analytical and research applications [7]. Mass spectrometric validation confirms the successful incorporation of six carbon-13 atoms within the aromatic ring system, as evidenced by the characteristic mass shift pattern [22].
| Isotopologue | Normalized Intensity (%) |
|---|---|
| 13C0 | 0.10 |
| 13C1 | 0.17 |
| 13C2 | 0.29 |
| 13C3 | 0.22 |
| 13C4 | 0.20 |
| 13C5 | 6.46 |
| 13C6 | 92.55 |
Benzoisothiazol-3-one-13C6 exhibits physical characteristics similar to its unlabeled counterpart, appearing as an off-white to brown solid under standard conditions [7]. The compound demonstrates moderate solubility in polar aprotic solvents, with documented solubility in dimethyl sulfoxide and methanol [7]. The melting point range spans 154-158°C, consistent with the thermal properties of the parent compound [6].
The compound displays stability across a pH range of 3-12, making it suitable for various analytical applications [36]. Thermal stability extends to temperatures below 180°C, beyond which degradation may occur [36]. The logarithm of the partition coefficient (log P) value approximates 0.7 at 20°C, indicating moderate lipophilicity [6].
Density measurements indicate a value of approximately 1.2170 g/cm³, while vapor pressure remains negligible at 25°C (0Pa) [6]. The compound exhibits limited water solubility, with measurements indicating approximately 1.288 g/L at 20°C [6]. The refractive index is estimated at 1.5500 [6].
| Property | Value | Conditions |
|---|---|---|
| Appearance | Off-white to brown solid | Room temperature |
| Melting Point | 154-158°C | Atmospheric pressure |
| Density | 1.2170 g/cm³ | 20°C |
| Water Solubility | 1.288 g/L | 20°C |
| Log P | 0.7 | 20°C |
| Vapor Pressure | 0 Pa | 25°C |
| pH Stability Range | 3-12 | Aqueous solution |
Nuclear magnetic resonance spectroscopy represents the primary analytical technique for characterizing benzoisothiazol-3-one-13C6, with the carbon-13 enrichment providing enhanced sensitivity and resolution [15] [16]. Carbon-13 nuclear magnetic resonance spectra demonstrate characteristic signals corresponding to the labeled aromatic carbons, with chemical shifts spanning the typical aromatic region of 120-140 ppm [16].
Mass spectrometric analysis reveals the molecular ion peak at m/z 157.14, with characteristic fragmentation patterns including prominent ions at m/z 134.1, 109.0, and 105.1 [42]. Electrospray ionization in positive mode provides optimal sensitivity for quantitative analysis, with multiple reaction monitoring transitions of m/z 152.2 > 134.1 serving as the primary quantification pathway [42] [43].
Infrared spectroscopy exhibits characteristic absorption bands at 3457 cm⁻¹ (nitrogen-hydrogen stretching), 1652 cm⁻¹ (carbonyl stretching), 1443 cm⁻¹ (nitrogen-hydrogen bending), and 1148 cm⁻¹ (carbon-oxygen stretching) [26]. Additional bands in the 750-600 cm⁻¹ region correspond to carbon-sulfur stretching vibrations [26].
Ultraviolet-visible spectroscopy demonstrates absorption maxima in the 230-240 nm range, with additional absorption features extending into the 280-320 nm region [28]. These spectroscopic characteristics enable precise identification and quantification in analytical applications [17] [19].
| Technique | Key Features | Applications |
|---|---|---|
| Carbon-13 Nuclear Magnetic Resonance | Enhanced signals at 120-140 ppm | Structural confirmation, purity analysis |
| Mass Spectrometry | Molecular ion at m/z 157.14 | Quantitative analysis, isotopic purity |
| Infrared Spectroscopy | Carbonyl band at 1652 cm⁻¹ | Functional group identification |
| Ultraviolet-Visible Spectroscopy | Absorption maxima 230-240 nm | Concentration determination |